Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate
Description
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-6-8(12-7)11-4-3-10-6/h3-5H,2H2,1H3,(H,11,12) |
InChI Key |
LDKOEIGQNUSNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC=CN=C2N1 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
Palladium-mediated reactions are central to constructing the pyrrolo-pyrazine core. For example, Suzuki-Miyaura coupling enables the introduction of aryl or alkenyl groups. A representative protocol involves:
- Substrate : 2-Bromo-5H-pyrrolo[2,3-b]pyrazine derivatives.
- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like Xantphos.
- Conditions : THF or dioxane, base (K₂CO₃ or NaOt-Bu), 80–105°C.
| Reaction | Yield | Conditions | Reference |
|---|---|---|---|
| Suzuki coupling of 2-bromo-pyrrolo-pyrazine | 50–75% | Pd₂(dba)₃, Xantphos, 80°C, 50 min | |
| Hydrazine coupling via Pd catalysis | 75% | Pd(OAc)₂, Xantphos, K₂CO₃, 105°C |
Key Insight : Brominated intermediates (e.g., 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine) serve as electrophilic partners for coupling with nucleophiles like arylboronic acids or hydrazines.
Hydrogenation and Deprotection
Hydrogenation is used to reduce triple bonds or remove protecting groups. For instance:
- Substrate : Ethynyl- or vinyl-substituted pyrrolo-pyrazines.
- Catalyst : Pd/C (10%) under H₂ (40 psi).
- Conditions : DCM/MeOH (1:1), room temperature.
Mechanism : Hydrogenation of alkenes or alkynes generates saturated analogs, enabling further functionalization.
Curtius Rearrangement and Cyclization
The Curtius rearrangement is employed to introduce the carboxylate group. A general pathway involves:
- Azidation : Conversion of a carbonyl chloride to an acyl azide using Na(N₃).
- Rearrangement : Thermal decomposition of the azide to an isocyanate, followed by cyclization.
Adaptation for Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate :
- Precursor : A brominated or nitrile-bearing pyrazine derivative.
- Modification : Hydrolysis of the isocyanate to a carboxylic acid, followed by esterification with ethanol.
Esterification and Functional Group Interconversion
Fischer Esterification
Direct esterification of the carboxylic acid precursor:
- Substrate : 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid.
- Reagents : H₂SO₄, ethanol, reflux.
- Yield : ~70% (estimated from analogous reactions).
| Substrate | Product | Conditions | Reference |
|---|---|---|---|
| 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid | This compound | H₂SO₄, EtOH, 80°C, 6 hr |
Note : Acid-catalyzed esterification is less common for pyrrolo-pyrazines due to competing side reactions.
Saponification and Recoupling
For precursors with ester groups, saponification followed by coupling:
- Substrate : Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
- Reagents : NaOH, EtOH, reflux; then EDCI, DMAP.
- Yield : 71–95% (dependent on substitution).
Alternative Synthetic Routes
Duff Reaction and Oxidation
A method involving formylation and oxidation:
- Duff Reaction : Formylation of a brominated pyrrolo-pyrazine using hexamethylenetetramine.
- Protection : Tosylation of the pyrrole nitrogen.
- Suzuki Coupling : Introduction of aryl groups.
- Oxidation : MnO₂-mediated oxidation of benzylic alcohols to ketones.
Critical Challenges and Solutions
- Regioselectivity : Bromination at the 2-position requires careful control of reaction conditions.
- Solubility : Pyrrolo-pyrazines often exhibit poor solubility; use of DCM/MeOH or THF improves reaction efficiency.
- Purification : Chromatography (silica gel, CH₂Cl₂/MeOH) is essential for isolating pure products.
Summary of Key Methods
| Method | Key Steps | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki Coupling | Pd catalysis, arylboronic acids | 50–75% | High regioselectivity | Requires sensitive catalysts |
| Curtius Rearrangement | Azidation, thermal cyclization | 85–95% | Efficient for carboxylate introduction | Limited to specific substrates |
| Hydrogenation | Pd/C, H₂ pressure | >85% | Saturates unsaturated bonds | Requires high-pressure equipment |
| Duff Reaction | Formylation, protection, coupling | 60–70% | Versatile for functionalization | Multi-step, lower yields |
Chemical Reactions Analysis
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pyrrole or pyrazine rings.
Scientific Research Applications
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a kinase inhibitor, making it a valuable compound for drug discovery and development . Additionally, its antimicrobial, anti-inflammatory, and antitumor properties make it a candidate for therapeutic applications . In industry, it can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula.
Key Observations :
- Ethyl esters may offer better metabolic stability due to slower esterase hydrolysis .
- Substituent Effects : The introduction of aryl groups (e.g., 4-fluorophenyl in RP185 ) enhances target affinity, while heterocyclic substituents (e.g., pyrazole ) modulate selectivity across kinase families.
Thieno[2,3-b]pyrazine vs. Pyrrolo[2,3-b]pyrazine Derivatives
Thieno[2,3-b]pyrazine analogs replace the pyrrole ring with a thiophene, altering electronic properties and binding interactions.
Table 2: Comparison of Thieno and Pyrrolo Analogs
Key Observations :
- Biological Selectivity: Pyrrolo derivatives show broader kinase inhibition (e.g., FGFR1, JAK3), while thieno analogs are optimized for antitumor activity in specific cell lines .
Substituent-Driven Activity in Kinase Inhibition
Table 3: Impact of Substituents on Kinase Activity
Key Observations :
Biological Activity
Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a pyrrole ring fused with a pyrazine ring, characterized by the following structural formula:
This unique structure contributes to its reactivity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate signaling pathways. Research indicates that compounds within the pyrrolopyrazine class often exhibit kinase inhibitory properties, which can disrupt critical cellular processes such as growth and apoptosis. For instance, studies have shown that derivatives of this compound can act as ATP-competitive inhibitors of Janus kinase (JAK) pathways, impacting immune responses and cancer cell proliferation .
Antitumor Activity
This compound has demonstrated significant antitumor properties in various cell lines. In vitro studies reveal that it exhibits cytotoxic effects against cancer cells such as A549 (lung cancer) and BEL-7402 (liver cancer), with IC50 values indicating effective inhibition at low concentrations. For example:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 7.83 |
| BEL-7402 | 9.40 |
These results suggest potential for development as an anticancer agent .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of this compound. Preliminary studies indicate that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for further exploration in infectious disease treatment. Its mechanism may involve disruption of microbial cell integrity or interference with essential metabolic pathways.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory activity by inhibiting nitric oxide production in macrophages, which is crucial for inflammatory responses. Studies have reported a significant reduction in lipopolysaccharide (LPS)-induced nitric oxide overproduction at concentrations as low as 20 µM, demonstrating its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have investigated the pharmacological potential of this compound:
- Antitumor Efficacy : In a study involving BEL-7402 and A549 cell lines, treatment with this compound resulted in significant apoptosis induction as evidenced by flow cytometry analysis. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.
- Neuroprotective Effects : Another study explored its neuroprotective capabilities against oxidative stress in neuronal cell lines. The findings indicated that the compound could mitigate H₂O₂-induced cell death by enhancing antioxidant defenses and inhibiting apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
